Ethyl (1-isocyanatocyclohexyl)acetate
Description
Significance of Isocyanate Functional Groups in Organic Synthesis and Materials Science
The paramount significance of the isocyanate functional group lies in its ability to form stable urethane (B1682113) linkages through reaction with hydroxyl groups. thegoodscentscompany.com This reaction is the foundation of polyurethane chemistry. thegoodscentscompany.comsigmaaldrich.com Polyurethanes are a versatile class of polymers that can be tailored to produce a wide range of materials, including flexible and rigid foams, durable elastomers, high-performance adhesives, and protective coatings. sigmaaldrich.comchemicalbook.com
In addition to polymer science, isocyanates are valuable intermediates in organic synthesis. They participate in various chemical transformations to create complex molecules. Their reactivity allows for the construction of ureas, carbamates, and other nitrogen-containing compounds that are often pivotal structures in pharmaceuticals and agrochemicals. sigmaaldrich.comgoogle.com Rearrangement reactions such as the Curtius, Schmidt, and Lossen rearrangements produce isocyanates as key intermediates in the synthesis of primary amines. sigmaaldrich.com
Classification and Structural Diversity of Isocyanates
Isocyanates are broadly classified based on the nature of the organic residue (R-group) attached to the -N=C=O group. The two primary categories are aromatic and aliphatic isocyanates. chembk.com
Aromatic Isocyanates : In these compounds, the isocyanate group is attached to an aromatic ring. Examples include Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI). Aromatic isocyanates are generally more reactive than their aliphatic counterparts but can be prone to discoloration upon exposure to UV light. chembk.com
Aliphatic Isocyanates : Here, the isocyanate group is bonded to a non-aromatic, saturated, or unsaturated carbon atom. This class includes compounds like Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI). chembk.com Aliphatic isocyanates typically offer better UV stability and are preferred for exterior coating applications where color retention is crucial.
Structural diversity also stems from the number of isocyanate groups per molecule. Monofunctional isocyanates possess one -N=C=O group, while diisocyanates and polyisocyanates contain two or more, enabling the formation of long polymer chains. thegoodscentscompany.comchembk.com
Table 1: Examples of Industrially Significant Diisocyanates
| Compound Name | Abbreviation | Type | Chemical Structure |
|---|---|---|---|
| Toluene Diisocyanate | TDI | Aromatic | CH₃C₆H₃(NCO)₂ |
| Methylene Diphenyl Diisocyanate | MDI | Aromatic | OCNC₆H₄CH₂C₆H₄NCO |
| Hexamethylene Diisocyanate | HDI | Aliphatic | OCN-(CH₂)₆-NCO |
Overview of the Chemical Reactivity of Isocyanates
The reactivity of the isocyanate group is dominated by the electrophilic nature of its central carbon atom. nih.gov This carbon is highly susceptible to attack by a wide range of nucleophiles, particularly compounds containing active hydrogen atoms. sigmaaldrich.com
Key reactions include:
Reaction with Alcohols : This is the most fundamental reaction in polyurethane chemistry, yielding a urethane (or carbamate) linkage. sigmaaldrich.comthegoodscentscompany.com
Reaction with Water : Isocyanates react with water to form an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide gas. sigmaaldrich.comsigmaaldrich.com This reaction is harnessed to create polyurethane foams, where the CO₂ acts as a blowing agent. sigmaaldrich.com
Reaction with Amines : The reaction with primary or secondary amines is typically very rapid and results in the formation of a substituted urea (B33335). sigmaaldrich.comsigmaaldrich.com
Self-Reaction : Under certain conditions, particularly with aliphatic isocyanates, the molecules can react with each other in a cyclization reaction to form a highly stable, six-membered isocyanurate trimer. sigmaaldrich.com
Table 2: General Reactions of the Isocyanate Functional Group
| Reactant | Product | Linkage/Functional Group Formed |
|---|---|---|
| Alcohol (R'-OH) | Urethane | -NH-C(=O)-O- |
| Water (H₂O) | Amine + CO₂ | -NH₂ |
| Amine (R'-NH₂) | Urea | -NH-C(=O)-NH- |
Scope of the Research Outline: Focus on Ethyl (1-isocyanatocyclohexyl)acetate within Advanced Chemical Research
This article now narrows its focus to a specific, less-common isocyanate: This compound . This compound is a bifunctional molecule, possessing both an isocyanate group and an ester group. Its structure suggests it belongs to the class of aliphatic isocyanates due to the -NCO group being attached to a saturated cyclohexane (B81311) ring.
The presence of two distinct reactive sites—the highly electrophilic isocyanate and the potentially hydrolyzable ester—makes it a compound of interest for advanced chemical synthesis. It can be envisioned as a building block for creating specialized polymers or for introducing a cyclohexylacetate moiety onto a substrate via urethane linkage. Due to its specialized nature, detailed research findings are not widely published. Therefore, this analysis will proceed based on its structural features and the established principles of isocyanate and ester chemistry.
Table 3: Predicted Chemical Properties of this compound
| Property | Predicted Value / Information |
|---|---|
| Chemical Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| Structure | A cyclohexane ring substituted at the C1 position with both an isocyanate group and an ethyl acetate (B1210297) group. |
| Class | Aliphatic Monoisocyanate |
| Physical Form | Likely a liquid at standard conditions. |
| Reactivity Profile | - The isocyanate group is expected to react with alcohols, amines, and water. - The ester group is susceptible to hydrolysis under acidic or basic conditions. |
The subsequent discussion will extrapolate the synthetic utility and reaction pathways of this molecule based on these fundamental characteristics. The dual functionality allows for sequential or orthogonal chemical modifications, positioning it as a potentially valuable reagent in the design of complex molecules and functional materials.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(1-isocyanatocyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)8-11(12-9-13)6-4-3-5-7-11/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIXVGKUMJMXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290160 | |
| Record name | Ethyl 1-isocyanatocyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-51-9 | |
| Record name | Ethyl 1-isocyanatocyclohexaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-isocyanatocyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatives and Advanced Chemical Structures Derived from Ethyl 1 Isocyanatocyclohexyl Acetate
Synthesis of Novel Monomeric and Oligomeric Adducts
The highly electrophilic isocyanate group (-NCO) of Ethyl (1-isocyanatocyclohexyl)acetate readily reacts with nucleophiles such as alcohols, amines, and thiols to form stable urethane (B1682113), urea (B33335), and thiourethane linkages, respectively. This reactivity is the foundation for creating a diverse library of small-molecule adducts and oligomers.
The synthesis of monomeric adducts involves reacting this compound with a monofunctional nucleophile in a 1:1 stoichiometric ratio, typically in an inert solvent and often with a catalyst like dibutyltin (B87310) dilaurate to accelerate the reaction. For example, reaction with a simple alcohol like butanol would yield a urethane adduct, while reaction with an amine like butylamine (B146782) would produce a urea derivative.
Oligomeric adducts can be synthesized by reacting the isocyanate with di- or poly-functional molecules. For instance, reacting two equivalents of this compound with one equivalent of a diol (e.g., 1,4-butanediol) or a diamine would result in a well-defined oligomer capped with the cyclohexyl acetate (B1210297) group at both ends. These adducts can serve as building blocks for larger, more complex macromolecular structures or be used as additives to modify the properties of existing polymer systems.
Table 1: Potential Monomeric Adducts from this compound
| Reactant (Nucleophile) | Linkage Formed | Product Class | Potential Application |
| R-OH (Alcohol) | Urethane | Carbamate | Plasticizers, intermediates |
| R-NH₂ (Primary Amine) | Urea | Urea | Building blocks for supramolecular assemblies |
| R-SH (Thiol) | Thiourethane | Thiocarbamate | High refractive index materials |
| R-COOH (Carboxylic Acid) | Amide (after decarboxylation) | Amide | Chemical intermediates |
Incorporation into Polymeric Architectures
As a monofunctional isocyanate, this compound cannot form a polymer on its own via step-growth polymerization. However, it is an invaluable building block for modifying and creating sophisticated polymer architectures through various strategies.
In the synthesis of segmented copolymers like polyurethanes and polyureas, diisocyanates are reacted with macrodiols (soft segments) and chain extenders (hard segments) to build the main polymer chain. mdpi.com Monofunctional isocyanates such as this compound play a crucial role as chain-capping or chain-terminating agents.
By introducing a controlled amount of this monofunctional isocyanate during polymerization, the final molecular weight of the copolymer can be precisely regulated. The isocyanate reacts with a growing polymer chain end, preventing further chain extension. This process results in polymer chains that are terminated with the (1-ethoxycarbonyl)cyclohexyl group. This end-group can influence the copolymer's properties by altering its solubility, improving its compatibility with other materials, and modifying its surface characteristics. The synthesis of segmented copolymers typically involves a two-step prepolymer method where a diisocyanate is first reacted with a macrodiol before the addition of a chain extender and the monofunctional capping agent. mdpi.com
While it cannot act as a crosslinker itself, this compound can be incorporated into crosslinked polymer networks to tailor their properties. It can function as a "reactive diluent" in systems like epoxy or polyurethane resins. nih.gov In this role, it helps to reduce the viscosity of the prepolymer mixture, improving processability, before reacting into the network during the curing process. nih.gov Because it becomes covalently bonded, it does not migrate out of the final material, which is a significant advantage over non-reactive diluents. nih.gov
One of the most direct applications of this compound is the post-polymerization functionalization of existing polymers. Polymers containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups, can be readily modified by reacting them with the isocyanate.
This grafting process covalently attaches the (1-ethoxycarbonyl)cyclohexyl moiety as a side chain on the polymer backbone. This strategy can be used to:
Introduce new functionality: The ester group can be later hydrolyzed to a carboxylic acid, providing a site for further reactions or for altering the polymer's pH-responsiveness.
Modify surface properties: Grafting can change a polymer from hydrophilic to more hydrophobic, or vice-versa, affecting its wettability and adhesion.
Alter physical properties: The introduction of bulky cyclohexyl side groups can increase the glass transition temperature (Tg) and modify the mechanical properties of the parent polymer. umass.edu
This approach is a powerful tool for creating specialty polymers with tailored characteristics from more common starting materials.
Strategies for Tailoring Polymer Properties through Structural Variation
The properties of polymers derived from isocyanates are profoundly influenced by the monomer's chemical structure. For derivatives of this compound, a key strategy for tailoring properties would involve modifications to the cyclohexyl ring.
This compound is a monofunctional isocyanate and therefore does not have diisocyanate isomers. However, to understand how the stereochemistry of the cyclohexane (B81311) ring can impact the properties of polymers, it is instructive to examine related cycloaliphatic diisocyanates where this phenomenon has been studied extensively. The principles derived from these systems provide a framework for predicting how the structure of potential diisocyanate derivatives of (1-isocyanatocyclohexyl)acetate might influence polymer performance.
A prime example is 4,4'-methylenebis(cyclohexyl isocyanate) (H₁₂MDI), which exists as a mixture of three geometric isomers: trans,trans, cis,trans, and cis,cis. mdpi.com The ratio of these isomers significantly affects the properties of the resulting polyurethanes. mdpi.comresearchgate.net The symmetric trans,trans isomer allows for highly ordered packing of the hard segments in the polymer. mdpi.comresearchgate.net This efficient packing leads to a higher degree of crystallinity and microphase separation between the hard and soft segments, resulting in improved mechanical properties. researchgate.net
Research has shown that increasing the trans,trans isomer content in H₁₂MDI-based polyurethanes leads to a notable increase in tensile strength and modulus, as the well-ordered hard domains act as effective physical crosslinks. researchgate.net Conversely, a higher content of the less symmetric cis,cis and cis,trans isomers disrupts this packing, leading to more amorphous hard domains and softer, more flexible materials. researchgate.net Similarly, for 1,4-bis(isocyanatomethyl)cyclohexane (B82432) (1,4-H₆XDI), a high trans isomer content promotes the formation of a well-organized hard segment phase, leading to superior elasticity and heat resistance in the final polyurethane. researchgate.netresearchgate.net
This principle suggests that if a diisocyanate were to be derived from the cyclohexyl acetate scaffold, controlling the stereochemistry of the substituents on the cyclohexane ring would be a critical strategy for tailoring the final polymer's performance.
Table 2: Research Findings on the Influence of H₁₂MDI Isomer Content on Polyurethane Mechanical Properties
| Polymer System | trans,trans Isomer Content (%) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Source |
| STPU2 | 20 | 11.0 | 11.5 | 600 | researchgate.net |
| STPU2 | 45 | 12.0 | 12.0 | 625 | researchgate.net |
| STPU2 | 62 | 14.5 | 15.0 | 675 | researchgate.net |
| STPU2 | 86 | 20.0 | 17.5 | 700 | researchgate.net |
| STPU2 | 98 | 25.0 | 20.0 | 725 | researchgate.net |
| Data derived from Saralegi et al. for thermoplastic polyurethanes (STPU) based on a poly(butylene sebacate)diol soft segment. researchgate.net |
Role of Cycloaliphatic Moieties in Polymer Stability and Mechanical Characteristics
The incorporation of cycloaliphatic moieties, such as the cyclohexyl group present in this compound, into polymer backbones significantly influences the resulting material's stability and mechanical properties. These rigid, saturated ring structures impart unique characteristics compared to their linear aliphatic or aromatic counterparts, leading to enhanced performance in various applications.
Detailed Research Findings:
Research into polymers containing cycloaliphatic structures has consistently demonstrated their positive impact on key physical properties. The inherent rigidity of the cycloaliphatic ring contributes to a higher glass transition temperature (Tg), good thermal stability, and chemical resistance in the final polymer. researchgate.net Unlike aromatic rings, the saturated nature of cycloaliphatic rings provides better UV resistance and weathering characteristics, which is particularly beneficial for coating applications. researchgate.net
The mechanical performance of polymers is notably enhanced by the presence of cycloaliphatic structures. When integrated into a polymer network, the cyclohexyl ring can dissipate external energy through conformational changes between its "chair" and "boat" forms. iust.ac.ir This mechanism helps to increase the fracture energy and prevents brittle failure of the cured resin. iust.ac.ir Consequently, polymers containing these moieties often exhibit a superior combination of strength, modulus, and toughness.
The structure of the polymer backbone containing these cycloaliphatic units is a key determinant of their high thermal resistance and chemical stability. researchgate.net This makes them suitable for creating high-performance materials for demanding engineering applications.
Interactive Data Tables
The following tables present research data illustrating the impact of cycloaliphatic structures on the mechanical properties of polymers.
Table 1: Comparison of Mechanical Properties of Cycloaliphatic vs. Aromatic Epoxy Resins
This table compares the mechanical properties of a tri-functional cycloaliphatic epoxy resin against a standard Diglycidyl ether of bisphenol A (DGEBA) aromatic epoxy resin, both cured with m-Phenylenediamine. The data highlights the significant improvements imparted by the cycloaliphatic structure.
| Property | Tri-functional Cycloaliphatic Epoxy Resin | DGEBA Epoxy Resin | Percentage Improvement |
| Strength (MPa) | 82 | 60 | 36.7% |
| Flexural Modulus (MPa) | 4300 | 2600 | 65.4% |
| Interlaminar Shear Strength (ILSS) (MPa) | 173 | 116 | 49.1% |
| Data sourced from Ghasri, M., Mortezaei, M. and Fattahi, H. (2024). iust.ac.ir |
Table 2: Tensile and Flexural Properties of Bio-Phenolic/Epoxy Polymer Blends
This table shows the effect of blending a bio-phenolic resin with an epoxy resin on the mechanical properties of the resulting material. The data demonstrates how the addition of different weight percentages of the phenolic component, which contains ring structures, can modify the tensile and flexural characteristics of the polymer blend.
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) |
| Neat Epoxy | 52 | 2.94 | 88 |
| P-5 (5 wt% Bio-phenolic) | 60 | 3.10 | 95 |
| P-10 (10 wt% Bio-phenolic) | 62 | 3.25 | 102 |
| P-15 (15 wt% Bio-phenolic) | 64 | 3.40 | 108 |
| P-20 (20 wt% Bio-phenolic) | 66 | 3.55 | 115 |
| P-25 (25 wt% Bio-phenolic) | 65 | 3.70 | 110 |
| Neat Bio-phenolic | 45 | 3.80 | 75 |
| Data sourced from a study on bio-phenolic/epoxy polymer blends. mdpi.com |
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation and Kinetic Monitoring
Spectroscopic methods are indispensable for confirming the chemical structure of Ethyl (1-isocyanatocyclohexyl)acetate and for monitoring the progress of its reactions, particularly those involving the highly reactive isocyanate group.
Infrared (IR) Spectroscopy: Monitoring Isocyanate Consumption and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for real-time, in-situ monitoring of reactions involving isocyanates. remspec.commt.com The isocyanate functional group (-N=C=O) has a strong and distinct asymmetrical stretching vibration that appears in a region of the IR spectrum that is typically free from other interfering absorptions. nih.govspectroscopyonline.comspectroscopyonline.com
This characteristic peak, found between 2250 and 2285 cm⁻¹, serves as a convenient spectroscopic marker. remspec.comresearchgate.net The progress of a reaction, such as the formation of a urethane (B1682113), can be quantitatively monitored by observing the decrease in the intensity or area of this isocyanate peak over time. remspec.comresearchgate.net In-situ Attenuated Total Reflectance (ATR) FT-IR spectroscopy is particularly well-suited for this, allowing for continuous analysis of the reaction mixture without the need for sampling. mt.comresearchgate.net
In addition to tracking the isocyanate group, IR spectroscopy also allows for the analysis of other functional groups present in the this compound molecule and its reaction products. The carbonyl (C=O) stretch of the ester group and the C-O stretching vibrations are key features in the spectrum. docbrown.info For instance, in the reaction with an alcohol to form a polyurethane, the disappearance of the -NCO peak is accompanied by the appearance of characteristic urethane linkage bands, such as the N-H bending band around 1542 cm⁻¹. mdpi.com
Table 1: Key IR Absorption Frequencies for this compound and its Reaction Products
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Application in Monitoring |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 remspec.comresearchgate.net | Monitoring reactant consumption |
| Ester Carbonyl (C=O) | Stretch | ~1735 - 1750 docbrown.info | Structural characterization |
| Urethane N-H | Bend | ~1542 mdpi.com | Monitoring product formation |
| C-O | Stretch | ~1230 - 1250 docbrown.info | Structural characterization |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Detailed Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of this compound and for assessing its purity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR spectra provide information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin splitting patterns). For this compound, distinct signals would be expected for the ethyl group protons (a quartet for the -OCH₂- and a triplet for the -CH₃) and the protons of the cyclohexyl ring, which would appear as a complex multiplet. youtube.comstudy.com The protons on the carbon adjacent to the ester and isocyanate groups would also have a characteristic chemical shift.
¹³C NMR spectra reveal the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the ester, the carbon of the isocyanate group, the carbons of the ethyl group, and the distinct carbons of the cyclohexyl ring. chemicalbook.com
Quantitative ¹H NMR (qNMR) can be employed as a primary method for determining the absolute purity of a sample. nih.govnih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, a highly accurate and precise purity value can be obtained without the need for a specific reference standard of the compound itself. nih.govacs.org This method is advantageous as it can detect and quantify both proton-bearing impurities and "NMR silent" impurities like inorganic salts. nih.govacs.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl (-OCH₂CH₃) | ~1.2 | Triplet |
| Ethyl (-OCH₂CH₃) | ~4.1 | Quartet |
| Cyclohexyl (-CH₂-) | ~1.2 - 1.9 | Multiplet |
| Acetate (B1210297) (-CH₂COO-) | ~2.3 | Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| Ethyl (-OCH₂CH₃) | ~14 | |
| Ethyl (-OCH₂CH₃) | ~60 | |
| Cyclohexyl (-C-) | ~25 - 40 | |
| Acetate (-CH₂COO-) | ~45 | |
| Isocyanate (-NCO) | ~125 | |
| Ester Carbonyl (-COO-) | ~170 |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from impurities, for purifying its reaction products, and for characterizing the molecular weight distribution of resulting oligomers or polymers.
Supercritical Fluid Chromatography (SFC) and Ultra-High Performance SFC-Mass Spectrometry (UHPSFC-MS) for Oligomer Characterization
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation and analysis of oligomers and polymers. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly advantageous for analyzing polyurethane oligomers that may be formed from this compound. The technique can provide high-resolution separations of oligomeric series, allowing for the characterization of their distribution.
The coupling of Ultra-High Performance SFC (UHPSFC) with Mass Spectrometry (MS) provides an even more powerful analytical tool. UHPSFC-MS combines the high separation efficiency of UHPSFC with the sensitive and selective detection capabilities of MS. This allows for the determination of the molecular weight of individual oligomers and provides structural information, making it an ideal technique for detailed characterization of complex oligomeric mixtures.
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers and oligomers. warwick.ac.ukpaint.org The separation mechanism is based on the hydrodynamic volume of the molecules in solution. paint.orgpaint.org Larger molecules elute first as they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores to varying degrees and elute later. wikipedia.orgbitesizebio.com
For polymers synthesized from this compound, GPC/SEC is used to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net This information is critical as the molecular weight distribution significantly influences the physical and mechanical properties of the final polymer. The technique is often used to monitor the progress of polymerization reactions by tracking the increase in molecular weight over time. warwick.ac.ukdtic.mil
Thin-Layer Chromatography (TLC) and Column Chromatography for Purification and Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of a chemical reaction. libretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. rochester.edu By comparing the spot of the reaction mixture with that of the starting material, the consumption of the reactant and the formation of the product can be qualitatively assessed. libretexts.org However, it is important to note that isocyanates are reactive and can potentially decompose on the silica gel plate, which may complicate analysis. researchgate.net
Column chromatography is a preparative technique used for the purification of compounds on a larger scale. orgchemboulder.comcolumn-chromatography.com The principle is similar to TLC, where a mixture is separated based on the differential adsorption of its components to a stationary phase (e.g., silica gel or alumina) as a mobile phase is passed through it. column-chromatography.com For this compound, column chromatography can be used to remove impurities from the starting material or to isolate the desired product from a reaction mixture. rsc.org The fractions collected from the column can be analyzed by TLC to identify those containing the pure compound.
Thermal Analysis Techniques for Material Characterization
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polyurethanes synthesized using cycloaliphatic isocyanates, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for evaluating their thermal behavior and stability.
Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal transitions of polymers, including the glass transition (Tg), crystallization (Tc), and melting (Tm). eag.compolymerinnovationblog.commdpi.comyoutube.com In polyurethanes, the Tg of the soft segment is a critical parameter indicating the material's low-temperature flexibility, while transitions in the hard segment relate to the material's upper service temperature.
The incorporation of cycloaliphatic isocyanates into the polyurethane backbone significantly influences its thermal transitions. The rigid and bulky nature of the cyclohexyl ring can restrict segmental motion, often leading to a higher glass transition temperature compared to linear aliphatic counterparts. DSC thermograms of these materials typically show a distinct step change in the heat flow corresponding to the soft segment's Tg and may show endothermic peaks related to the melting of crystalline or ordered domains within the hard segments. paint.org The degree of phase separation between the soft and hard segments, a key determinant of polyurethane properties, can be inferred from the Tg values. researchgate.netresearchgate.netcityu.edu.hk A well-defined Tg close to that of the pure soft segment polyol suggests good phase separation, whereas a broadened or shifted Tg indicates significant phase mixing. researchgate.net
Research on polyurethanes based on cycloaliphatic diols and diacids, crosslinked with isocyanates, demonstrates that the rigidity of the cycloaliphatic structure leads to higher Tg values as measured by DSC. paint.org For instance, polyurethanes synthesized with 1,4-cyclohexanedimethanol (CHDM) exhibit a higher Tg (81°C) compared to those made with linear diols like 1,6-hexanediol (HD), which have a Tg of 30°C. paint.org
| Polyurethane System | Soft Segment Tg (°C) | Hard Segment Transition Tm (°C) | Reference |
|---|---|---|---|
| Polyurethane based on trans-1,4-bis(isocyanatomethyl) cyclohexane (B81311) (1,4-H6XDI) | -67.6 | 170.2 | researchgate.net |
| Polyurethane based on 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI) | -52.5 | 67.6 | researchgate.net |
| Bio-based TPU from Heptamethylene Diisocyanate (HepMDI) | -14.7 | N/A | osti.gov |
| Polyurethane with CHDM-based polyester | 81 | Not Observed | paint.org |
| Polyurethane with HD-based polyester | 30 | Not Observed | paint.org |
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of polymeric materials. mdpi.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net For polyurethanes, TGA curves reveal the onset temperature of degradation and often show a multi-step degradation process corresponding to the decomposition of different linkages within the polymer structure. mdpi.comosti.gov
The thermal stability of polyurethanes is influenced by the type of isocyanate used. Cycloaliphatic isocyanate-based polyurethanes generally exhibit robust thermal stability, with degradation temperatures typically commencing above 250°C. acs.org The first stage of degradation, often observed between 200-300°C, is typically associated with the dissociation of the urethane linkage. mdpi.comosti.gov Subsequent degradation stages at higher temperatures correspond to the breakdown of the polyol soft segment and other components. mdpi.com Studies comparing aromatic (TDI) and cycloaliphatic (IPDI) isocyanates in polyurethane acrylates show similar multi-stage degradation patterns, though the specific onset temperatures and weight loss percentages can vary. mdpi.comresearchgate.netnih.gov The kinetic parameters of degradation, such as activation energy, can also be calculated from TGA data to further quantify and compare the thermal stability of different formulations. osti.govaidic.it
| Polymer System | Onset Degradation Temp. (Tonset, °C) | Temperature at 5% Weight Loss (°C) | Degradation Stages | Reference |
|---|---|---|---|---|
| Jatropha Oil-IPDI Polyurethane Acrylate | ~200 | N/A | Three Stages | mdpi.comresearchgate.net |
| Bio-based TPUs | >250 | >250 | Single major stage | osti.gov |
| IPDI-based Polyurethane Elastomer | N/A | >250 | N/A | acs.org |
| Polycarbonate (for comparison) | ~390 | N/A | Multi-step | osti.gov |
Advanced Microscopy and Rheological Characterization
Beyond thermal properties, a deeper understanding of polymer performance requires characterization of its morphology at the micro- and nanoscale, as well as its mechanical response under dynamic conditions.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography and phase morphology of materials at the nanometer scale. researchgate.netcityu.edu.hk In the context of polyurethanes, AFM is particularly valuable for studying the microphase-separated structure that arises from the thermodynamic incompatibility between the hard and soft segments. researchgate.netnii.ac.jp
In tapping-mode AFM, phase imaging can distinguish between the harder, more rigid hard segment domains and the softer, more compliant soft segment matrix. cityu.edu.hknii.ac.jp The resulting images provide direct visual evidence of the size, shape, and distribution of these domains. For polyurethanes containing cycloaliphatic isocyanates, the hard segments form distinct domains that are dispersed within the soft segment matrix. The morphology can range from isolated spherical domains to interconnected or cylindrical structures, depending on the hard segment content and processing conditions. nii.ac.jp Studies have shown that temperature can influence this morphology; for example, AFM imaging at elevated temperatures revealed a change from spherical to cylinder-like hard segment domains, indicating short-range molecular reorganization. nii.ac.jp
Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, or frequency. mdpi.com It provides information on the storage modulus (E'), which represents the elastic response, the loss modulus (E''), which represents the viscous response, and the damping factor (tan δ = E''/E'), which is a measure of energy dissipation. mdpi.com
For polyurethanes, DMA is highly sensitive to thermal transitions. The primary peak in the tan δ curve corresponds to the glass transition (α-relaxation) of the soft segment, providing a measure of the material's Tg. osti.gov The magnitude of the storage modulus in the rubbery plateau region, above the Tg, is related to the crosslink density and degree of phase separation. nih.gov The rigid cycloaliphatic structure in the hard segments contributes to a higher storage modulus and can improve the high-temperature performance of the material. researchgate.net DMA results are often correlated with DSC findings to provide a complete picture of the thermomechanical response. paint.orgosti.gov
| Polymer System | Tg from tan δ peak (°C) | Storage Modulus (E') at 25°C (MPa) | Key Observation | Reference |
|---|---|---|---|---|
| Bio-based TPU (HepMDI) | -14.7 | ~1000 | Gradual decrease in storage modulus with temperature. | osti.gov |
| Flexible PUR | -2 | ~1200 | Distinct α-relaxation (Tg) and β-transition at -132°C. | |
| rMDI-based Polyurethane | N/A | ~124 (18,000 psi) | High Young's modulus due to rigid isomer structure. | researchgate.net |
| Polyurethane with CHDM-based polyester | ~90 | N/A | Highest Tg among a series of cycloaliphatic polyesters. | paint.org |
Wide-Angle X-ray Scattering (WAXS) is an X-ray diffraction technique used to probe the atomic-scale structure of materials. ebrary.net It is particularly effective for characterizing the degree of crystallinity and the packing arrangement within ordered domains. ebrary.net In semi-crystalline polyurethanes, WAXS patterns can distinguish between the sharp diffraction peaks arising from crystalline hard segments and the broad amorphous halo from the soft segments. ebrary.netresearchgate.net
The ability of the hard segments to crystallize is highly dependent on the symmetry and regularity of the isocyanate and chain extender. researchgate.net Polyurethanes based on highly symmetric cycloaliphatic diisocyanates, such as the trans-isomer of 1,4-H6XDI, can exhibit distinct crystalline peaks in their WAXS profiles, indicating well-organized hard segment packing. researchgate.net This ordering contributes to improved mechanical properties. In contrast, isocyanates with asymmetric structures, like IPDI, may lead to more amorphous hard domains, resulting in a broad, diffuse scattering pattern. osti.gov A characteristic broad peak often observed around a scattering angle (2θ) of 20° in polyurethanes is associated with the average spacing between polymer chains in the amorphous regions. osti.govebrary.net
Lack of Publicly Available Research Impedes Article Generation on this compound
Following a comprehensive search of academic and industrial literature, it has been determined that there is a notable absence of publicly available scientific research on the specific chemical compound This compound . Consequently, the generation of a detailed article focusing on its applications as per the requested outline is not possible at this time.
The investigation sought to find data related to the compound's role in advanced polymer science and biochemical research. However, searches for direct applications of this compound in the development of polyurethane coatings, adhesives, sealants, elastomeric materials, or specialized foams did not yield any specific findings. Similarly, no literature was found detailing its use as a chemical probe, biochemical intermediate, or a precursor in the synthesis of specialty chemicals or pharmaceutical intermediates.
While general information on related classes of compounds is available, the strict requirement to focus solely on this compound prevents the use of extrapolated data from other isocyanates. For instance, research exists on the applications of other cycloaliphatic isocyanates, such as cyclohexyl isocyanate and dicyclohexylmethane-4,4'-diisocyanate (HMDI), in polymer production. nih.govmdpi.com These compounds are known to be used in creating polyurethanes with specific properties. mdpi.com Likewise, information is available for non-cyclic isocyanate esters like ethyl 2-isocyanatoacetate. However, the unique structure of this compound, being a tertiary isocyanate, suggests its reactivity and subsequent polymer properties would be distinct, making comparisons with primary or secondary isocyanates speculative without direct research.
The synthesis of isocyanates is a well-documented field, typically involving the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene. acs.orgchemicalbook.com It can be inferred that this compound would be synthesized from its corresponding amine, ethyl (1-aminocyclohexyl)acetate. However, beyond its synthesis, its subsequent use and application remain undocumented in the available literature.
Without peer-reviewed studies, patents, or technical data sheets detailing the performance, properties, and specific uses of this compound, any attempt to create the requested article would fall short of the required standards of scientific accuracy and would rely on conjecture rather than documented evidence.
Academic and Industrial Research Applications of Ethyl 1 Isocyanatocyclohexyl Acetate and Its Derivatives
Emerging Areas of Research and Development
Self-Healing Materials Systems Utilizing Encapsulated Isocyanates
The development of polymers capable of self-repair is a burgeoning field of materials science, with encapsulated isocyanates emerging as a highly promising technology. nih.gov Ethyl (1-isocyanatocyclohexyl)acetate, with its reactive isocyanate functional group, is a strong candidate for inclusion in these advanced material systems. The core concept of this technology lies in the microencapsulation of an isocyanate-based healing agent, which is then dispersed throughout a polymer matrix. When the material incurs damage in the form of a crack, the microcapsules rupture, releasing the healing agent into the damaged area.
Current research efforts are concentrated on fine-tuning the encapsulation process. The goals are to maximize the long-term stability of the highly reactive isocyanate and to ensure its controlled and efficient release upon a damage event. Various materials for the microcapsule shell, such as polyurethane-urea and poly(urea-formaldehyde), have been investigated to effectively sequester the isocyanate until it is required for repair. nih.govresearchgate.net
Interactive Table 1: Research Findings in Encapsulated Isocyanate Self-Healing Systems
| Research Focus | Key Findings |
| Microcapsule Shell Material | Polyurethane-urea shells exhibit notable stability and provide controlled release of encapsulated isocyanates. nih.gov |
| Healing Efficiency | Systems that use encapsulated isocyanates have shown remarkable healing efficiencies, with some research indicating a recovery of over 90% of the material's original mechanical properties. mdpi.com |
| Catalyst Integration | A key area of ongoing research is the creation of latent catalysts that are activated by the damage itself, which would enhance the speed and efficiency of the healing reaction. |
| Moisture-Curing Systems | Isocyanates are being explored as catalyst-free healing agents that can be effective in humid or even wet environments. researchgate.net |
| Microcapsule Stability | Studies have demonstrated that microcapsules can be stable for extended periods, with one study noting only a 10% loss of the isocyanate core material after six months of storage under ambient conditions. researchgate.net |
Sustainable Chemistry Approaches in Isocyanate Production and Use
The conventional industrial synthesis of isocyanates has historically relied on the use of phosgene (B1210022), a substance that is both highly toxic and hazardous. rsc.orgchemanalyst.com This has spurred significant research into developing more sustainable and "green" methods for producing isocyanates, with the aim of lessening the environmental footprint and enhancing the safety of the manufacturing process. rsc.org
A particularly promising avenue of research is the creation of non-phosgene routes to isocyanate synthesis. acs.org One such method involves the thermal decomposition of carbamates, which completely circumvents the need for phosgene. acs.org Furthering the goal of sustainability, researchers are also investigating the use of renewable feedstocks, such as those derived from biomass, to create the necessary precursor molecules for isocyanate production. orclever.comrsc.org The use of carbon dioxide as a C1 source in the synthesis of isocyanate precursors is also being explored. researchgate.net
Beyond greener production, the focus extends to the sustainable application of isocyanates. This encompasses the development of solvent-free reaction environments and the utilization of catalysts that can be readily recovered and reused. These strategies are designed to minimize the generation of waste and reduce energy consumption throughout the entire lifecycle of products containing isocyanates.
Interactive Table 2: Sustainable Approaches in Isocyanate Chemistry
| Sustainable Approach | Description |
| Non-Phosgene Synthesis | The development of synthetic pathways that do not require the use of phosgene, such as the thermal decomposition of carbamates. acs.orggoogle.com |
| Renewable Feedstocks | The use of bio-based resources to produce the chemical building blocks for isocyanates. orclever.comrsc.org |
| Carbon Dioxide Utilization | The capture and use of CO2 as a building block in the chemical synthesis of isocyanate precursors. researchgate.net |
| Solvent-Free Reactions | The execution of isocyanate reactions without the use of volatile organic compounds as solvents to mitigate environmental emissions. |
| Recyclable Catalysts | The employment of catalysts that can be efficiently separated from the reaction mixture and reused, thereby reducing waste. |
Integration into Multifunctional Materials Systems
In addition to their role in self-healing materials, there is a growing scientific interest in incorporating isocyanate-based functionalities into multifunctional materials. These are advanced materials engineered to have multiple, often stimuli-responsive, properties. The reactive nature of the isocyanate group in compounds like this compound makes it a highly versatile component for constructing these complex material systems. henkel-adhesives.com
One exciting area of research is the creation of materials that merge self-healing properties with other functions, such as sensing or actuation. For example, the act of a material healing itself could also trigger a change in its optical or electrical properties, thus providing an integrated mechanism for damage detection. The chemistry of isocyanates allows for the covalent bonding of a wide array of functional moieties into the polymer network.
Furthermore, research is actively exploring the development of materials with tunable mechanical properties. By precisely controlling the crosslinking density through isocyanate reactions, it is possible to tailor the stiffness, elasticity, and even the shape-memory behavior of a material. This opens up a wide range of potential applications in fields such as soft robotics, adaptive architectural structures, and advanced biomedical devices.
Interactive Table 3: Emerging Multifunctional Applications of Isocyanates
| Multifunctional System | Key Features |
| Self-Healing and Sensing | Materials that not only autonomously repair damage but also provide a sensory output, such as a color change, to indicate the location and severity of the damage. |
| Shape-Memory Polymers | The use of isocyanate crosslinking to create polymers that can be deformed and subsequently return to their original shape when exposed to a specific stimulus. acs.org |
| Tunable Adhesives | The development of adhesive materials whose bonding strength can be controlled on-demand through external triggers that influence the isocyanate-based chemical bonds. google.com |
Future Research Directions and Outlook
Development of More Sustainable and Environmentally Benign Synthetic Routes
The conventional synthesis of isocyanates, including functionalized variants like Ethyl (1-isocyanatocyclohexyl)acetate, often relies on the use of phosgene (B1210022). rsc.orgwikipedia.org Phosgene is a highly toxic, corrosive, and hazardous chemical, making its use a significant environmental and safety concern. rsc.orgdigitellinc.comepa.gov A primary focus of future research is the development of phosgene-free synthetic pathways.
Key Research Thrusts:
Non-Phosgene Pathways: Significant research is being directed towards alternative, "greener" methods such as the reductive carbonylation of nitro-compounds and the thermal rearrangement of carbamates. rsc.orgdigitellinc.com Investigating these routes for ester-functionalized cyclohexylamines would be a direct path to a more sustainable synthesis of the target compound. Projects like PROMIS are actively developing alternative isocyanate synthesis methods to eliminate the need for phosgene entirely. biorizon.eu
Bio-based Feedstocks: The chemical industry is increasingly looking towards renewable biomass as a substitute for petroleum-based raw materials. biorizon.euindianchemicalnews.com Future work should explore the synthesis of the cyclohexyl core and acetate (B1210297) group from bio-derived platform chemicals. indianchemicalnews.com Lignin, an abundant biomass polymer, is being explored as a potential starting material for producing bio-based isocyanates and polyurethanes. indianchemicalnews.comacs.org
Catalyst Development: The efficiency of non-phosgene routes is highly dependent on the catalyst. Research into novel, highly efficient, and recyclable catalysts is crucial for making these processes economically viable on an industrial scale. nih.gov
Enhanced Mechanistic Understanding through Advanced in situ Spectroscopic and Computational Techniques
The reactivity of the isocyanate group is central to its utility in polymerization. rsc.org A detailed understanding of the reaction mechanisms of this compound is critical for controlling polymer structure and properties. Future research will heavily lean on the integration of advanced analytical and computational tools.
Key Research Thrusts:
In situ Spectroscopy: Techniques like fiber-optic Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for real-time monitoring of isocyanate reactions. researchgate.netmt.com By tracking the characteristic NCO peak around 2270 cm⁻¹, researchers can gain precise kinetic data on polymerization, including reaction initiation, progression, and endpoint. researchgate.netmt.com Applying these techniques to the polymerization of this compound will elucidate how the ester group and cycloaliphatic ring influence reactivity.
Computational Chemistry: Quantum-chemical methods, such as Density Functional Theory (DFT), are becoming indispensable for studying reaction pathways. chemrxiv.orgmdpi.com These models can be used to calculate transition state energies, explore the influence of catalysts, and predict how structural modifications—like the placement of the ester group—affect the reactivity of the isocyanate. chemrxiv.orgmdpi.com Such computational studies can provide insights that are difficult to obtain through experimentation alone. utwente.nl
The synergy between in situ spectroscopic data and high-level computational modeling will provide a comprehensive picture of the reaction kinetics and thermodynamics, enabling precise control over the synthesis of materials. digitellinc.comutwente.nl
| Technique | Application in Isocyanate Research | Expected Insights for this compound |
| ATR-FTIR Spectroscopy | Real-time monitoring of the isocyanate (NCO) concentration during polymerization. mt.com | Precise reaction kinetics, catalyst efficiency, and influence of the ester group on cure rates. |
| Computational Modeling (DFT) | Calculation of reaction pathways, transition state energies, and catalyst mechanisms. chemrxiv.orgmdpi.com | Understanding of steric and electronic effects of the cycloaliphatic ring and ester functionality on NCO reactivity. |
| Raman Spectroscopy | Complementary vibrational spectroscopy for monitoring reactions, particularly in aqueous or challenging media. | Mechanistic details, especially in complex formulations or composite materials. |
Exploration of Novel Polymer Architectures and Composite Materials
The true value of a monomer like this compound lies in the novel polymers it can create. Its bifunctional nature (isocyanate and ester groups) allows for the design of complex and highly functional materials.
Key Research Thrusts:
Functional Polymers and Coatings: The ester group can be used for secondary, post-polymerization modifications, or it can be designed to impart specific properties like hydrophilicity or serve as an internal plasticizer. Research into creating polymers where the pendant ester group can be orthogonally functionalized after the main polyurethane backbone is formed is a promising area. tandfonline.comscispace.com This could lead to materials for biomedical applications or advanced coatings.
Advanced Composite Materials: Isocyanates are used to create the matrix for fiber-reinforced composites and as coupling agents to improve the bond between fillers and a polymer matrix. google.comtandfonline.com Future studies should investigate the use of this compound in composites, where the ester functionality could enhance adhesion to specific fillers or fibers, such as cellulose. mdpi.com
Hydrogels and Soft Materials: Isocyanate-functionalized polymers are being used to create advanced hydrogels with controlled structures and properties. nih.govresearchgate.net The cycloaliphatic nature of the monomer could impart improved thermal and mechanical stability to these soft materials, making them suitable for applications ranging from soft robotics to tissue engineering. nih.govusm.edu
The exploration of these architectures will expand the application space for isocyanate-based polymers far beyond traditional polyurethanes.
Expansion of Applications into New Fields through Molecular Design
Molecular design is key to unlocking new applications. By systematically modifying the structure of isocyanate monomers, researchers can tune the final properties of the resulting polymers. mdpi.com The structure of this compound, with its aliphatic ring, offers inherent advantages like UV stability compared to aromatic isocyanates. rsc.orgresearchgate.net
Key Research Thrusts:
High-Performance Elastomers: The symmetric and rigid structure of cycloaliphatic diisocyanates can lead to polyurethanes with excellent mechanical and thermal properties. researchgate.net By optimizing the polymer structure made from this compound, it may be possible to create high-performance thermoplastic elastomers with superior light stability for demanding applications.
Self-Healing Materials: Isocyanates can be encapsulated and used as a reactive component in self-healing materials. nih.gov Upon damage, the capsules rupture, releasing the isocyanate to react and repair the polymer matrix. nih.gov Designing systems based on this compound could lead to durable, self-healing coatings and composites.
Adhesives and Sealants: The polarity and potential for hydrogen bonding provided by both the urethane (B1682113) and ester groups could be leveraged to develop high-strength adhesives with tailored adhesion to a variety of substrates.
Systematic studies correlating the monomer structure to the macroscopic properties of the polymer are essential for this targeted molecular design. mdpi.com
| Isocyanate Structural Feature | Influence on Polymer Properties | Potential Application |
| Cycloaliphatic Ring | Enhanced UV stability, improved thermal properties. rsc.orgresearchgate.net | Weather-resistant coatings, outdoor applications. |
| Pendant Ester Group | Increased polarity, potential for plasticization, site for secondary functionalization. tandfonline.com | Advanced adhesives, biocompatible materials, functional surfaces. |
| Asymmetric Structure | Can disrupt chain packing, leading to amorphous materials with lower glass transition temperatures. | Flexible elastomers, sealants. |
| Symmetric Structure | Promotes ordered packing of hard segments, leading to higher crystallinity and mechanical strength. researchgate.net | High-strength fibers, tough elastomers. |
Synergistic Approaches Combining Synthesis, Characterization, and Modeling
The future of materials research lies in an integrated, multidisciplinary approach. The development of materials based on this compound will be accelerated by a tight feedback loop between synthesis, advanced characterization, and predictive modeling.
Key Research Thrusts:
Integrated Workflow: This approach involves using computational models to predict the properties of polymers made from novel monomers before they are synthesized. utwente.nl Experimental synthesis then provides real-world materials for characterization. The characterization data is then used to refine and validate the computational models, creating a virtuous cycle of discovery and optimization.
High-Throughput Experimentation: Combining automated synthesis platforms with rapid characterization techniques will allow for the screening of a wide range of catalysts, reaction conditions, and co-monomers. This will dramatically speed up the discovery of optimal formulations for specific applications.
Multi-Scale Modeling: Developing models that connect the molecular scale (quantum chemistry) to the mesoscale (polymer chain dynamics) and finally to the macroscale (bulk material properties) will provide a holistic understanding of material behavior. nih.govresearchgate.net This will enable researchers to design materials with specific performance characteristics from the ground up.
By embracing these synergistic strategies, the research community can more efficiently translate the potential of complex monomers like this compound into tangible, high-value materials that address future technological challenges.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl (1-isocyanatocyclohexyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via esterification or condensation reactions. A two-step approach is recommended:
Cyclohexane precursor preparation : React cyclohexanol with acetic acid derivatives under acidic catalysis (e.g., H₂SO₄) to form the cyclohexyl acetate backbone.
Isocyanate functionalization : Introduce the isocyanate group using phosgene derivatives (e.g., triphosgene) in anhydrous conditions.
- Critical Parameters : Solvent polarity (e.g., dichloromethane vs. toluene) and temperature control (0–5°C during isocyanate addition) significantly affect yield. Catalysts like pyridine hydrochloride may reduce side reactions .
- Data Table :
| Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| H₂SO₄ | CH₂Cl₂ | 68 | 95 |
| PTSA | Toluene | 72 | 93 |
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the ethyl ester triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂), cyclohexyl protons (1.4–2.1 ppm), and isocyanate absence of protons (confirmed via DEPT-135).
- IR : A sharp peak at ~2270 cm⁻¹ confirms the isocyanate (-NCO) group. Ester carbonyl (C=O) appears at ~1740 cm⁻¹ .
- Validation : Compare with computational spectra (e.g., DFT simulations) to resolve ambiguities in crowded regions .
Q. What safety protocols are essential when handling isocyanate-containing compounds like this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile isocyanates.
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
- Spill Management : Neutralize with damp sand or specialized absorbents; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can conflicting literature data on the stability of this compound in aqueous media be resolved?
- Methodological Answer :
- Controlled Hydrolysis Studies : Monitor degradation kinetics via HPLC under varying pH (4–10) and temperature (25–60°C).
- Mechanistic Insight : Isocyanate hydrolysis follows pseudo-first-order kinetics, producing carbamic acid intermediates. Conflicting data may arise from impurities (e.g., residual acetic acid) accelerating decomposition .
- Data Table :
| pH | Temperature (°C) | Half-life (h) |
|---|---|---|
| 7 | 25 | 48 |
| 7 | 40 | 12 |
| 9 | 25 | 24 |
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. The isocyanate group’s LUMO energy (-1.8 eV) indicates high electrophilicity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction pathways.
Q. How can GC-MS and LC-MS be optimized for trace analysis of this compound in biological matrices?
- Methodological Answer :
- Sample Prep : Liquid-liquid extraction with ethyl acetate (pH 6–7) maximizes recovery. Validate with spiked samples (RSD < 5%) .
- GC-MS Parameters : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Characteristic fragments: m/z 99 (cyclohexyl), m/z 144 (isocyanate loss) .
- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., 228 → 99) enhances specificity .
Contradiction Analysis and Experimental Design
Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?
- Root Causes :
- Impurity Profiles : Residual solvents (e.g., acetone) may quench isocyanate reactivity.
- Moisture Sensitivity : Even trace H₂O degrades isocyanates; rigorous drying of glassware and solvents is critical .
- Reproducibility Checklist :
- Pre-dry solvents over molecular sieves.
- Monitor reaction progress via FT-IR for real-time -NCO consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
